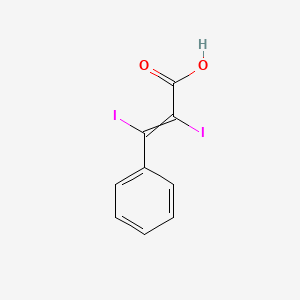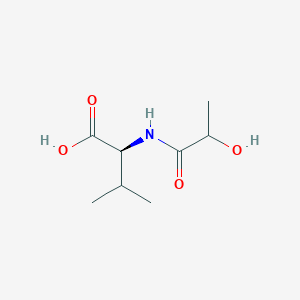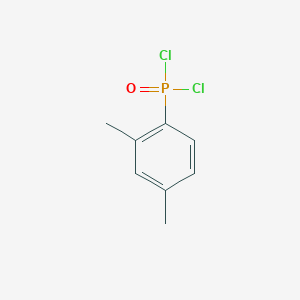
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- is a chemical compound characterized by the presence of two iodine atoms and a phenyl group attached to the propenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- typically involves the iodination of 3-phenyl-2-propenoic acid. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms into the propenoic acid structure. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diiodo derivatives.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodo derivatives, while reduction can produce less iodinated compounds. Substitution reactions result in the formation of new functionalized derivatives.
Scientific Research Applications
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into various molecules.
Biology: The compound’s iodinated structure makes it useful in radiolabeling studies for tracking biological processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- exerts its effects involves the interaction of its iodine atoms with molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group also contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
2-Propenoic acid, 3-(2-hydroxyphenyl)-: Contains a hydroxyl group instead of iodine, leading to different reactivity and applications.
2-Propenoic acid, 3-phenyl-, ethyl ester: An ester derivative with different physical and chemical properties.
Uniqueness
2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)- is unique due to the presence of two iodine atoms, which significantly influence its chemical behavior and potential applications. The combination of iodine atoms and a phenyl group provides a distinctive set of properties that are not found in similar compounds.
This article provides a comprehensive overview of 2-Propenoic acid, 2,3-diiodo-3-phenyl-, (E)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
66288-38-8 |
|---|---|
Molecular Formula |
C9H6I2O2 |
Molecular Weight |
399.95 g/mol |
IUPAC Name |
2,3-diiodo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H6I2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13) |
InChI Key |
JAXXFCKLDGCMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)


![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-(1-methylethyl)-](/img/structure/B14478816.png)


![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)

![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)

![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)

![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
